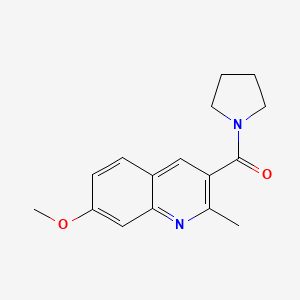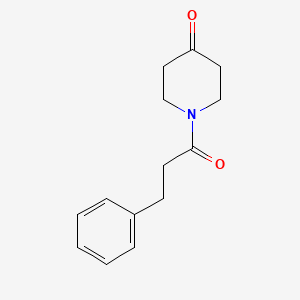
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide, also known as DTB-T, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazole-based compounds and has shown promising results in various biological applications.
Mécanisme D'action
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide exerts its biological effects by inhibiting the activity of several enzymes and proteins, including but not limited to, HDAC6, HSP90, and PAK4. By inhibiting these enzymes and proteins, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can induce cell cycle arrest and apoptosis by inhibiting the activity of HDAC6 and PAK4. Inflammatory cells, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines by inhibiting the activity of HSP90. In neurons, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can protect against oxidative stress and reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various biological applications. However, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be toxic at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide. One potential direction is to investigate the use of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is to investigate the use of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide and to optimize its use in various biological applications.
Méthodes De Synthèse
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide can be synthesized through a multistep process that involves the reaction of 4-chlorobenzonitrile with tert-butylamine, followed by the reaction with sodium azide and copper (I) iodide to form 3,5-ditert-butyl-4-azido-benzonitrile. The final step involves the reaction of 3,5-ditert-butyl-4-azido-benzonitrile with 1,2,4-triazole-4-amine in the presence of palladium (II) acetate and triphenylphosphine to form 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has shown promising results in various scientific research applications. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. Additionally, 3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-16(2,3)13-7-12(8-14(9-13)17(4,5)6)15(22)20-21-10-18-19-11-21/h7-11H,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKVGBFRVHABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NN2C=NN=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-ditert-butyl-N-(1,2,4-triazol-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

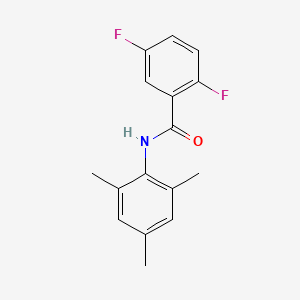
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
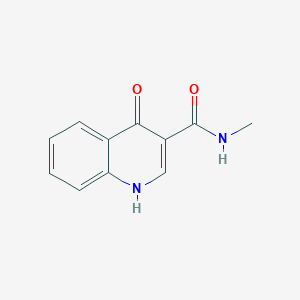
![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
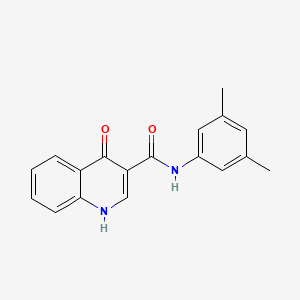
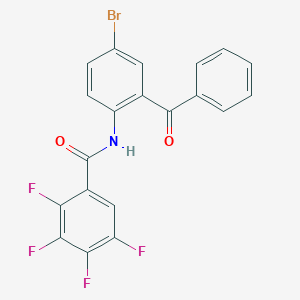
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)
